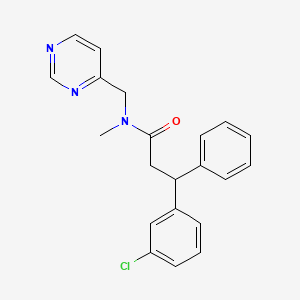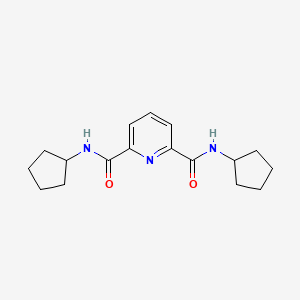
N,N'-dicyclopentylpyridine-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-dicyclopentylpyridine-2,6-dicarboxamide is a chemical compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their versatile applications in coordination chemistry, catalysis, and as ligands for metal complexes. The unique structure of N,N’-dicyclopentylpyridine-2,6-dicarboxamide, featuring cyclopentyl groups attached to the nitrogen atoms of the carboxamide groups, imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
N,N’-dicyclopentylpyridine-2,6-dicarboxamide can be synthesized through a condensation reaction involving pyridine-2,6-dicarboxylic acid chloride and cyclopentylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-dicyclopentylpyridine-2,6-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N,N’-dicyclopentylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide in appropriate solvents.
Major Products Formed
Oxidation: Formation of N,N’-dicyclopentylpyridine-2,6-dicarboxylic acid.
Reduction: Formation of N,N’-dicyclopentylpyridine-2,6-dicarboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
N,N’-dicyclopentylpyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: Used as a ligand to form metal complexes with transition metals, which are studied for their catalytic and electronic properties.
Catalysis: Employed in catalytic organic transformations, such as hydrogenation and oxidation reactions.
Biological Studies: Investigated for its potential to stabilize G-quadruplex DNA structures, which are relevant in cancer research.
Sensing and Recognition: Utilized in the development of sensors for detecting metal ions and other analytes.
作用机制
The mechanism of action of N,N’-dicyclopentylpyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and carboxamide groups. This coordination can stabilize reactive species and facilitate catalytic processes. In biological systems, the compound can interact with nucleic acids, stabilizing specific DNA structures and potentially influencing gene expression.
相似化合物的比较
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N,N’-dicyclopentylpyridine-2,6-dicarboxamide is unique due to the presence of cyclopentyl groups, which impart steric hindrance and influence the compound’s reactivity and coordination behavior. This structural feature distinguishes it from other pyridine-2,6-dicarboxamide derivatives and contributes to its specific applications in catalysis and coordination chemistry.
属性
IUPAC Name |
2-N,6-N-dicyclopentylpyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(18-12-6-1-2-7-12)14-10-5-11-15(20-14)17(22)19-13-8-3-4-9-13/h5,10-13H,1-4,6-9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUZIFLAFHAVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(3,4-dichlorophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B5982840.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[2-(difluoromethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5982847.png)
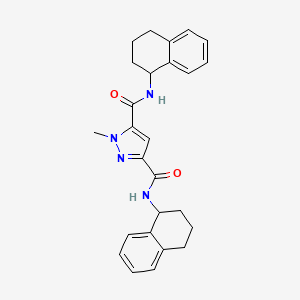
![Methyl 4-[13-(4-methoxycarbonylphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzoate](/img/structure/B5982850.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine trifluoroacetate](/img/structure/B5982853.png)
![2-(1H-imidazol-2-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5982869.png)
![5-(4-chlorophenyl)-N-cyclopentyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5982874.png)
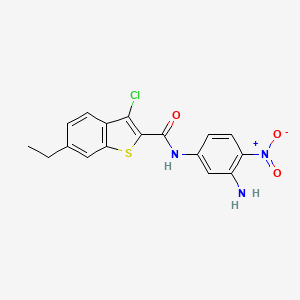
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperidine](/img/structure/B5982897.png)
![N-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5982901.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5982903.png)
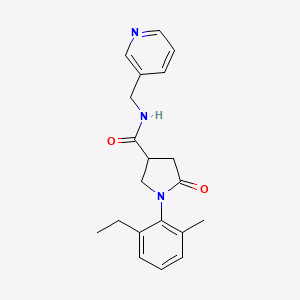
![3-[2-(3,4-difluorophenyl)ethyl]-1-(4-pentenoyl)piperidine](/img/structure/B5982924.png)
